molecular formula C21H22BrFN4O3S B1676755 Morphothiadin CAS No. 1092970-12-1

Morphothiadin

カタログ番号 B1676755
CAS番号: 1092970-12-1
分子量: 509.4 g/mol
InChIキー: SQGRDKSRFFUBBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morphothiadin is a potent inhibitor on the replication of both wild-type and adefovir-resistant HBV with an IC50 of 12 nM .


Molecular Structure Analysis

Morphothiadin (GLS4) shows no toxicity up to 25 μM. The cytotoxic dose whereby 50% of cells die (CC50) for primary hepatocytes is 115 μM for Morphothiadin .

科学的研究の応用

  • Summary of the Application: Morphothiadin, also known as GLS4, is a potent inhibitor on the replication of both wild-type and adefovir-resistant HBV . It has shown effective antiviral activity in both monotherapy and combination therapy .
  • Results or Outcomes: Morphothiadin has been shown to inhibit s antigen and e antigen, which are key components of the HBV. It’s also been shown to inhibit cccDNA, a critical target for achieving a cure for Hepatitis B . The drug is currently in Phase III clinical trials for chronic hepatitis B indication .

Safety And Hazards

In case of exposure, medical attention is required. If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given .

将来の方向性

Morphothiadin (GLS4) is in Phase III clinical trial stage and is expected to be launched in 2024 . It is the fastest progressing compound with the same target globally and the first small molecule compound clinically proven to clearly inhibit s antigen .

特性

IUPAC Name

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGRDKSRFFUBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morphothiadin

CAS RN

1793065-08-3
Record name Morphothiadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MORPHOTHIADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morphothiadin
Reactant of Route 2
Morphothiadin
Reactant of Route 3
Morphothiadin
Reactant of Route 4
Reactant of Route 4
Morphothiadin
Reactant of Route 5
Morphothiadin
Reactant of Route 6
Morphothiadin

Citations

For This Compound
60
Citations
H Yang, W Yao, J Yang - European Journal of Medicinal Chemistry, 2023 - Elsevier
… as morphothiadin, is a potent and selective hepatitis B virus inhibitor [131,132]. Morphothiadin … More importantly, morphothiadin has a favorable pharmacokinetic profile, and safety …
Number of citations: 2 www.sciencedirect.com
B Qu, RJP Brown - Viruses, 2021 - mdpi.com
… Morphothiadin (GLS4), a derivative of heteroaryldihydropyrimidine targeting capsid maturation, showed a potent in vitro antiviral activity and tolerability in healthy participants (n = 8) …
Number of citations: 6 www.mdpi.com
B Qu, RJP Brown - 2021 - preprints.org
… Morphothiadin (GLS4), a derivative of heteroaryldihydropyrimidine targeting capsid … with Ritonavir, which boosted plasma concentrations of morphothiadin [32]. More recently, JNJ…
Number of citations: 5 www.preprints.org
L Bassit, F Amblard, D Patel, N Biteau… - Expert Opinion on …, 2023 - Taylor & Francis
Introduction The burden of chronic hepatitis B virus (HBV) results in almost a million deaths per year. The most common treatment for chronic hepatitis B infection is long-term …
Number of citations: 1 www.tandfonline.com
M Denel-Bobrowska, AB Olejniczak - European Journal of Medicinal …, 2022 - Elsevier
… Morphothiadin in combination with ritonavir reached a phase 2 clinical trial for the treatment … out further research on a series of morphothiadin derivatives with promising anti-HBV activity …
Number of citations: 5 www.sciencedirect.com
WK Seto, MF Yuen - Clinical Liver Disease, 2016 - ncbi.nlm.nih.gov
Chronic hepatitis B virus (HBV) infection is now a treatable disease, with long-term nucleoside analogue therapy attaining sustained rates of virological suppression. It, however, …
Number of citations: 25 www.ncbi.nlm.nih.gov
PK Parikh, NH Parikh, B Mahalakshmi… - Arabian Journal of …, 2023 - Elsevier
… GLS4 (morphothiadin) is currently in a phase II clinical investigation to assess its antiviral efficacy in combination with ritonavir and entecavir compared with entecavir alone in patients …
Number of citations: 0 www.sciencedirect.com
Y Pei, C Wang, SF Yan, G Liu - Journal of medicinal chemistry, 2017 - ACS Publications
For decades, treatment of hepatitis B virus (HBV) infection has been relying on interferon (IFN)-based therapies and nucleoside/nucleotide analogues (NAs) that selectively target the …
Number of citations: 77 pubs.acs.org
EJ Gane, C Schwabe, E Berliba… - Journal of …, 2022 - academic.oup.com
Objectives We investigated JNJ-64530440 (a hepatitis B virus capsid assembly modulator) safety, antiviral activity and pharmacokinetics in patients with chronic hepatitis B (CHB) (…
Number of citations: 4 academic.oup.com
G Ray - World Journal of Gastroenterology, 2022 - ncbi.nlm.nih.gov
There is increasing incidence and prevalence of acute and chronic liver diseases (CLDs) all over the world which influence the quality of life and can give rise to life threatening …
Number of citations: 8 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。